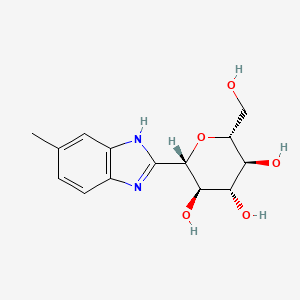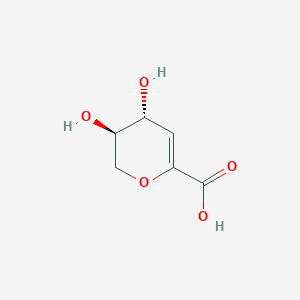
(3R,4R)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Anhydro-3-Deoxy-D-Erythro-Hex-2-Enonic Acid is an organic compound belonging to the class of 1,2-diols. It is characterized by the presence of an alcohol group at two adjacent positions. This compound is known for its unique structure, which includes a six-membered ring with both hydroxyl and carboxylic acid functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Anhydro-3-Deoxy-D-Erythro-Hex-2-Enonic Acid typically involves the use of specific starting materials and reagents. One common method includes the use of 2,3-eno-pyranosides, which undergo a series of reactions such as palladium on carbon hydrogenation and Mitsunobu reactions involving diphenylphosphorylazide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Anhydro-3-Deoxy-D-Erythro-Hex-2-Enonic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,6-Anhydro-3-Deoxy-D-Erythro-Hex-2-Enonic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,6-Anhydro-3-Deoxy-D-Erythro-Hex-2-Enonic Acid involves its interaction with specific molecular targets. One known target is chondroitinase (chondroitin lyase), an enzyme that breaks down chondroitin sulfate. The compound binds to the active site of the enzyme, inhibiting its activity and affecting the degradation of chondroitin sulfate .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dehydro-D-Glucuronic Acid
- 4,5-Dehydro-L-Iduronic Acid
- 2,6-Anhydro-3-Deoxy-L-Threo-Hex-2-Enonic Acid
Uniqueness
2,6-Anhydro-3-Deoxy-D-Erythro-Hex-2-Enonic Acid is unique due to its specific structural features, including the six-membered ring with hydroxyl and carboxylic acid groups. This structure allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it valuable for research and industrial applications .
Properties
Molecular Formula |
C6H8O5 |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
(3R,4R)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-3-1-5(6(9)10)11-2-4(3)8/h1,3-4,7-8H,2H2,(H,9,10)/t3-,4-/m1/s1 |
InChI Key |
GQECVRZDTXJRPX-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C=C(O1)C(=O)O)O)O |
Canonical SMILES |
C1C(C(C=C(O1)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


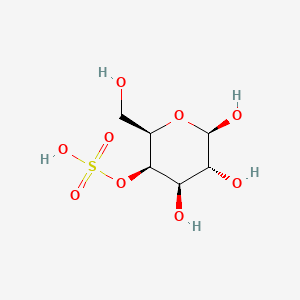
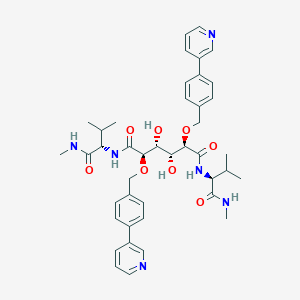

![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino}hexopyranose](/img/structure/B10777584.png)
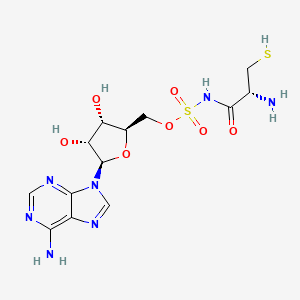
![4-O-(4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-beta-D-lyxo-hexopyranosyl)-alpha-D-erythro-hexopyranose](/img/structure/B10777593.png)
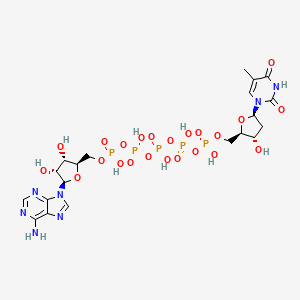
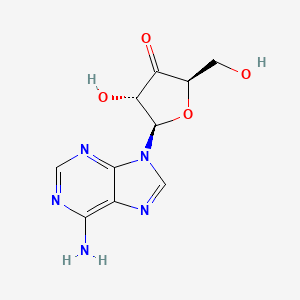
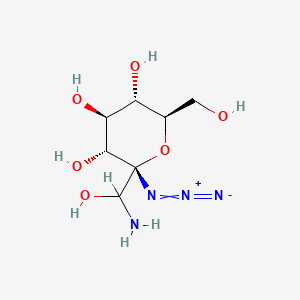
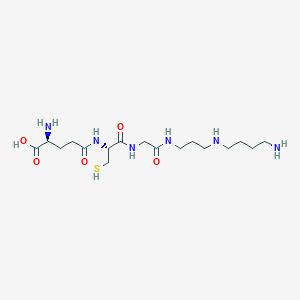

![4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid](/img/structure/B10777636.png)
